molecular formula C8H10O4 B1371133 Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate CAS No. 209853-88-3

Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate

Cat. No. B1371133
M. Wt: 170.16 g/mol
InChI Key: KCPHNTNMZIMPOT-UHFFFAOYSA-N
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Description

“Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate” is a carboxylic ester that is functionally related to a 2-furoic acid . It is a natural product found in Curvularia lunata .


Synthesis Analysis

The synthesis of “Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate” involves the dehydration of reducing sugars . The synthesis of stable 5-HMF derivatives directly from carbohydrates is a challenging problem for contemporary chemistry . A study reported the synthesis of 5-HMF in DMSO/MIBK (0.35/0.65) at temperatures ranging from 110 to 120 °C under ambient pressure .


Molecular Structure Analysis

The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . The molecular formula is C6H6O3 .


Chemical Reactions Analysis

The chemical reactions of “Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate” involve various transformations such as hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification, and decarbonylation .

Scientific Research Applications

1. Biological Activity in Cancer and Bacterial Research Methyl 5-(hydroxymethyl)-2-furan carboxylate and its derivatives have been studied for their biological activities. Research demonstrates their cytotoxicity against various cancer cell lines, including HeLa and HepG2, as well as against Gram-positive and Gram-negative bacteria. A specific derivative showed potent biological activity with notable effectiveness against the HeLa cell line and certain photogenic bacteria (Phutdhawong et al., 2019).

2. Analytical Chemistry in Food Quality Control Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate is analyzed in honey and honeydew samples for quality control purposes. High-performance liquid chromatographic methods are used to determine the presence of related compounds, showcasing its relevance in ensuring the quality and safety of food products (Nozal et al., 2001).

3. Role in Biomass Conversion and Biorefinery In the context of biorefinery, this compound is crucial in the catalytic reduction of biomass-derived furanic compounds with hydrogen. It represents an integral part of converting oxygen-rich compounds through various types of reactions, thereby playing a pivotal role in sustainable biomass processing (Nakagawa et al., 2013).

4. Anti-Tobacco Mosaic Virus Activity Derivatives of methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate extracted from plants like Nicotiana tabacum have shown significant anti-tobacco mosaic virus activities. This positions them as potential agents in plant protection and agricultural biotechnology (Wu et al., 2018).

5. Potential in Synthetic Organic Chemistry The compound is involved in various synthetic organic chemistry processes. For instance, its derivatives participate in ester migration and rearrangement reactions, underlining its utility in the synthesis of diverse organic compounds (Abbott et al., 1974).

6. Understanding Epigenetic Regulation Studies on 5-hydroxymethylcytosine, related to the compound, provide insights into epigenetic regulation and DNA methylation processes. This is crucial in understanding genetic control mechanisms and potential therapeutic targets in human cells (Globisch et al., 2010).

7. Catalysis in Chemical Processing It is also significant in catalytic processes like oxidative esterification, highlighting its role in the selective derivatization of hydroxymethylfurfural, a key compound in biomass conversion. The usage of this compound in catalysis indicates its importance in chemical processing and sustainable chemistry (Salazar et al., 2019).

Safety And Hazards

“Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid that causes skin irritation and serious eye irritation. It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The future directions of “Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate” research include the synthesis of value-added commercial and potential chemicals (e.g., furan-based polyester platform 2,5-furandicarboxylic acid (FDCA), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 2,5-diformylfuran (DFF)) . Another purpose is to comment on fuels and fuel additives, including the gasoline blendstock 2,5-dimethylfuran (DMF), ethyl levulinate (EL), gamma-valerolactone (GVL), methylfuran (MF) and so on .

properties

IUPAC Name

methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-5-3-6(4-9)12-7(5)8(10)11-2/h3,9H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPHNTNMZIMPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701219392
Record name Methyl 5-(hydroxymethyl)-3-methyl-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate

CAS RN

209853-88-3
Record name Methyl 5-(hydroxymethyl)-3-methyl-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209853-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(hydroxymethyl)-3-methyl-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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